molecular formula C7H5BrF2Mg B6341589 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF CAS No. 1417985-27-3

3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

Cat. No.: B6341589
CAS No.: 1417985-27-3
M. Wt: 231.32 g/mol
InChI Key: QAXANYLHEOPEGM-UHFFFAOYSA-M
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Description

3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-Methyltetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is a solution of 3,5-Difluorobenzylmagnesium bromide in 2-Methyltetrahydrofuran, which is a green alternative to Tetrahydrofuran. It is capable of producing high concentrations of bromo, benzyl, and allyl Grignard reagents .

Mechanism of Action

Target of Action

3,5-Difluorobenzylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of Grignard reagents are electrophilic carbon atoms present in carbonyl groups .

Mode of Action

Grignard reagents, including 3,5-Difluorobenzylmagnesium bromide, are strong nucleophiles and bases . They react with electrophilic carbon atoms in carbonyl groups to form new carbon-carbon bonds . This reaction is a key step in many synthetic pathways used to construct complex organic molecules .

Biochemical Pathways

The exact biochemical pathways affected by 3,5-Difluorobenzylmagnesium bromide would depend on the specific reaction conditions and the other reactants present . In general, grignard reagents are used in organic synthesis pathways to form new carbon-carbon bonds .

Pharmacokinetics

It is a laboratory reagent used in chemical synthesis rather than a drug or biological molecule .

Result of Action

The result of the action of 3,5-Difluorobenzylmagnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .

Action Environment

3,5-Difluorobenzylmagnesium bromide is sensitive to air and moisture . Therefore, reactions involving this reagent must be carried out under an inert atmosphere (such as nitrogen) and using anhydrous (water-free) solvents . The reagent is typically stored at ambient temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Difluorobenzylmagnesium bromide involves the reaction of 3,5-Difluorobenzyl bromide with magnesium metal in the presence of 2-Methyltetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluorobenzylmagnesium bromide follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,5-Difluorobenzylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Preparation Methods

Synthetic Routes:
The synthesis of DFBMB involves the reaction of 3,5-difluorobenzyl bromide with magnesium in 2-methyltetrahydrofuran (2-MeTHF). The reaction is typically conducted under inert conditions to prevent moisture interference.

  • Temperature: Room temperature or slightly elevated.
  • Solvent: 2-MeTHF is preferred for its efficacy in producing clean phase splits without emulsions, making it a greener alternative to traditional solvents like THF .

Industrial Production:
In industrial settings, DFBMB is produced in large-scale reactors equipped with temperature control and inert gas systems. The final product undergoes purification to remove unreacted materials and is stored under nitrogen to prevent degradation.

Chemical Reactions Involving DFBMB

DFBMB participates in several key types of reactions:

  • Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes and ketones) to yield alcohols.
  • Substitution Reactions: Can replace halides in organic molecules.
  • Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

Reaction TypeCommon ReactantsConditions
Nucleophilic AdditionAldehydes, KetonesInert atmosphere
SubstitutionOrganic HalidesInert atmosphere
CouplingOrganic HalidesInert atmosphere

Scientific Research Applications

DFBMB has a wide range of applications across various fields:

  • Organic Synthesis: It is crucial for synthesizing complex organic molecules, particularly in the pharmaceutical industry.
  • Pharmaceutical Research: DFBMB is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
  • Material Science: Utilized in developing advanced materials with tailored properties.
  • Chemical Biology: Applied for modifying biomolecules to study biological processes .

Case Studies and Research Findings

  • Synthesis of Spiro[indole-3,5′-isoxazoles]:
    Research has demonstrated that DFBMB can effectively facilitate the construction of spiro[indole-3,5′-isoxazoles], which are significant due to their potential therapeutic applications in medicinal chemistry. This highlights DFBMB's role in synthesizing biologically relevant compounds.
  • Nucleophilic Addition Reactions:
    Studies have shown that DFBMB's reactivity enables it to perform nucleophilic additions that lead to alcohol formation from carbonyl compounds. This reaction pathway showcases its importance in synthetic routes yielding biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenylmagnesium bromide
  • 3,5-Difluorobenzylmagnesium chloride
  • 3,5-Difluorobenzylmagnesium iodide

Uniqueness

3,5-Difluorobenzylmagnesium bromide is unique due to its specific substitution pattern on the benzyl ring, which can influence the reactivity and selectivity of the compound in various reactions. The use of 2-Methyltetrahydrofuran as a solvent also provides environmental benefits and improved reaction conditions compared to traditional solvents like Tetrahydrofuran .

Biological Activity

3,5-Difluorobenzylmagnesium bromide (DFBMB) is a Grignard reagent primarily utilized in organic synthesis for forming carbon-carbon bonds. Its molecular formula is C₇H₅BrF₂Mg, and it is prepared by reacting 3,5-difluorobenzyl bromide with magnesium in 2-methyltetrahydrofuran (2-MeTHF) under inert conditions. This compound's biological activity is not directly established as it is mainly a laboratory reagent; however, its reactivity can influence biochemical pathways when involved in synthetic routes.

Target of Action
As a Grignard reagent, DFBMB acts as a strong nucleophile and base. It participates in various reactions, including nucleophilic addition to carbonyl compounds and substitution reactions with halides.

Mode of Action
The compound's reactivity allows it to form new carbon-carbon bonds, leading to the synthesis of complex organic molecules that may have biological relevance. The specific biological effects depend on the reaction conditions and the nature of reactants involved.

Chemical Reactions Involving DFBMB

DFBMB undergoes several types of chemical reactions:

  • Nucleophilic Addition : Reacts with carbonyl compounds to yield alcohols.
  • Substitution Reactions : Can replace halides in organic molecules.
  • Coupling Reactions : Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

Reaction TypeCommon ReactantsConditions
Nucleophilic AdditionAldehydes, KetonesInert atmosphere
SubstitutionOrganic HalidesInert atmosphere
CouplingOrganic HalidesInert atmosphere

Applications in Scientific Research

DFBMB is employed across various fields:

  • Organic Synthesis : Used for synthesizing complex organic molecules.
  • Pharmaceutical Research : Important for creating pharmaceutical intermediates and active pharmaceutical ingredients.
  • Material Science : Utilized in the preparation of advanced materials.
  • Chemical Biology : Applied for modifying biomolecules to study biological processes .

Case Studies and Research Findings

Research has demonstrated the utility of DFBMB in synthesizing biologically relevant compounds. For instance, studies involving Grignard reagents have shown their effectiveness in constructing spiro[indole-3,5′-isoxazoles], which are significant in medicinal chemistry due to their potential therapeutic applications .

In another study, the reactivity of DFBMB was highlighted through its ability to facilitate nucleophilic additions that lead to the formation of alcohols from carbonyl compounds, showcasing its role in synthetic pathways that may yield biologically active molecules .

Safety and Handling

Due to its sensitivity to air and moisture, DFBMB must be handled under inert conditions (e.g., nitrogen or argon atmosphere). Proper laboratory practices are essential to prevent degradation or unwanted reactions.

Properties

IUPAC Name

magnesium;1,3-difluoro-5-methanidylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXANYLHEOPEGM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC(=C1)F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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